
6-(2-Oxoethyl)nicotinonitrile
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Overview
Description
6-(2-Oxoethyl)nicotinonitrile is a nicotinonitrile derivative characterized by a 2-oxoethyl substituent at the 6-position of the pyridine ring. Nicotinonitriles are a critical scaffold in medicinal chemistry due to their versatility in forming hydrogen bonds and interacting with biological targets, making them prominent in drug discovery for anticancer, antimicrobial, and antioxidant applications . For instance, derivatives with oxoalkyl groups, such as 2-((2-oxopropyl)thio)-nicotinonitrile, have demonstrated significant bioactivity, suggesting that the 2-oxoethyl group in this compound may similarly enhance reactivity or binding affinity .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 6-(2-Oxoethyl)nicotinonitrile, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves multi-step reactions, including nucleophilic substitution, Suzuki coupling, or cyclocondensation. For example, analogous nicotinonitrile derivatives are synthesized via Suzuki coupling using aryl boronic acids and halogenated precursors under Pd catalysis (e.g., 6-[5-(4-cyanophenyl)furan-2-yl]nicotinonitrile synthesis ). Reaction conditions such as solvent choice (e.g., ethanol vs. DMF), temperature (80–120°C), and catalyst loading (e.g., 5–10 mol% Pd(PPh₃)₄) critically impact yield. Green chemistry approaches using β-cyclodextrin in water at 90°C have also been reported for similar compounds, achieving yields >68% .
Q. How can researchers validate the structural integrity of this compound derivatives?
- Methodological Answer : Use a combination of:
- NMR Spectroscopy : 1H and 13C NMR to confirm substituent positions and nitrile functionality (e.g., δ ~110–120 ppm for nitrile carbons in nicotinonitrile analogs ).
- X-ray Crystallography : Resolve dihedral angles and disorder in aromatic rings (e.g., 25.22° dihedral angle between pyridyl and aryl groups in 6-(4-aminophenyl)nicotinonitrile ).
- Mass Spectrometry : Confirm molecular weight (e.g., [M+H]+ peaks matching theoretical values).
Q. What in vitro assays are suitable for preliminary biological activity screening of this compound?
- Methodological Answer : Prioritize assays based on structural analogs:
- Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria (MIC values) .
- Kinase Inhibition : Fluorescence-based ADP-Glo™ kinase assays for compounds with pyridine/aryl motifs .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., IC50 determination) .
Advanced Research Questions
Q. How do electron-withdrawing substituents (e.g., trifluoromethyl) affect the reactivity of this compound in nucleophilic addition reactions?
- Methodological Answer : Electron-withdrawing groups (EWGs) like -CF₃ increase electrophilicity at the nitrile and oxoethyl positions. For example:
- Kinetic Studies : Monitor reaction rates with amines/thiols under varying pH (e.g., pseudo-first-order kinetics in DMSO at 25°C ).
- Computational Modeling : DFT calculations (B3LYP/6-31G*) to assess LUMO localization and charge distribution .
Q. How can crystallographic data resolve contradictions in reported biological activities of nicotinonitrile derivatives?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Correlate dihedral angles (e.g., 24.8° in thiophene-substituted analogs ) with activity trends.
- Polymorphism Screening : Use DSC and PXRD to identify crystal forms with differing bioavailabilities .
- Hydrogen Bond Analysis : Map intermolecular interactions (e.g., N–H⋯N bonds stabilizing active conformations ).
Q. What strategies optimize regioselectivity in the functionalization of this compound’s pyridine ring?
- Methodological Answer :
- Directed C–H Activation : Use Pd/norbornene catalysts to direct substitution at C-4 or C-6 positions .
- Protecting Groups : Temporarily block the oxoethyl group with TMSCl to favor nitrile-adjacent reactivity .
- Microwave-Assisted Synthesis : Enhance selectivity via rapid heating (e.g., 150°C, 30 min) to minimize side products .
Q. Data Contradiction Analysis
Q. How to address discrepancies in reported solubility and stability of this compound derivatives?
- Methodological Answer :
- Solubility Profiling : Use shake-flask methods with HPLC-UV quantification in buffers (pH 1–7.4) and co-solvents (e.g., DMSO ≤1% ).
- Forced Degradation Studies : Expose compounds to heat (40–60°C), light (ICH Q1B), and humidity (75% RH) for 14 days; monitor via LC-MS .
- Cross-Validate Sources : Compare data from peer-reviewed journals (e.g., antimicrobial IC50 in vs. cytotoxicity in ).
Q. Methodological Tables
Table 1 : Key Synthetic Parameters for Nicotinonitrile Derivatives
Parameter | Optimal Range | Impact on Yield | Reference |
---|---|---|---|
Catalyst Loading | 5–10 mol% Pd | ↑ Yield by 20% | |
Solvent | Ethanol/Water | Eco-friendly | |
Temperature | 90–120°C | Faster kinetics |
Table 2 : Common Analytical Techniques for Structural Validation
Technique | Key Data Points | Example (Reference) |
---|---|---|
1H NMR | Aromatic H integration | δ 7.45–8.20 (m) |
X-ray Crystallography | Dihedral angles | 25.22° |
HRMS | Exact mass match | [M+H]+ 320.78 |
Comparison with Similar Compounds
Comparison with Similar Nicotinonitrile Derivatives
The following table summarizes key structural analogs, their synthesis methods, biological activities, and distinguishing features relative to 6-(2-Oxoethyl)nicotinonitrile:
Structural-Activity Relationship (SAR) Analysis
- Electron-Withdrawing Groups (EWGs): Chloro and trifluoromethyl substituents (e.g., ) enhance antiproliferative and enzyme-inhibitory activities by increasing electrophilicity and binding to hydrophobic pockets.
- Oxoalkyl Groups: The 2-oxoethyl or 2-oxopropylthio groups (e.g., ) likely improve hydrogen-bonding capacity, contributing to antioxidant or cytotoxic effects.
- Bulkier Substituents: Naphthyl or aryl groups (e.g., ) may enhance target specificity but reduce solubility, necessitating structural optimization.
Preparation Methods
Alkylation-Based Approaches
Direct Alkylation of Nicotinonitrile Derivatives
Alkylation remains a cornerstone for introducing substituents onto pyridine rings. For 6-(2-oxoethyl)nicotinonitrile, N -alkylation or C -alkylation strategies are adapted from analogous syntheses:
Mechanistic Insight :
In , alkylation of 2-oxonicotinonitrile with ethyl bromoacetate at position 2 generates intermediates like ethyl 2-(3-cyano-2-oxo-pyridin-1-yl)acetate. For 6-position alkylation, directing groups (e.g., nitro, methoxy) or transition-metal catalysts may be required to control regioselectivity.
Cyclization Reactions
Base-Mediated Cyclization of α-Keto Vinyl Azides and α,α-Dicyanoalkenes
This method, reported in , forms 2-aminonicotinonitriles with substituents at positions 4, 5, and 6. Adaptation for this compound involves modifying the α,α-dicyanoalkene:
Critical Factors :
-
Solvent : DCE (1,2-dichloroethane) enhances reaction efficiency.
-
Temperature : 120°C accelerates cyclization but risks decomposition.
-
Base : MeONa (methyl sodium) facilitates deprotonation and ring closure.
Mannich Reaction and Post-Functionalization
Mannich Base Formation Followed by Oxidation
Mannich reactions introduce aminomethyl groups, which can be oxidized to ketones. While focuses on N-alkylation, adaptation for C6-oxidation is feasible:
Challenges :
-
Regioselectivity : Mannich reactions typically occur at electron-rich positions (e.g., C2 in pyridones). Directing groups are essential for C6-targeting.
-
Stability : Nicotinonitrile derivatives may undergo hydrolysis under oxidative conditions.
Comparative Analysis of Methods
Spectroscopic Data and Validation
Characterization of Analogous Compounds
Data from validate structural assignments:
Properties
Molecular Formula |
C8H6N2O |
---|---|
Molecular Weight |
146.15 g/mol |
IUPAC Name |
6-(2-oxoethyl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C8H6N2O/c9-5-7-1-2-8(3-4-11)10-6-7/h1-2,4,6H,3H2 |
InChI Key |
DARHYOBOQVZVFL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1C#N)CC=O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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